molecular formula C6H8O2 B2374887 (Z)-3-Methyl-2,4-pentadienoic acid CAS No. 30288-18-7

(Z)-3-Methyl-2,4-pentadienoic acid

Cat. No. B2374887
CAS RN: 30288-18-7
M. Wt: 112.128
InChI Key: YMQIIPLNNNGNEB-PLNGDYQASA-N
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Description

(Z)-3-Methyl-2,4-pentadienoic acid, also known as geranic acid, is a natural organic compound that is commonly found in plants and fruits. It is a member of the terpenoid family and is often used in the fragrance and flavor industries. Geranic acid has been studied extensively for its potential therapeutic applications due to its unique chemical properties.

Scientific Research Applications

Synthesis and Biological Effects

  • (Z)-3-Methyl-2,4-pentadienoic acid analogs have been synthesized and studied for their biological activities in various bioassays. Most analogs were found to be less active than the natural hormone, abscisic acid (ABA), with a few exceptions showing high ABA-like activity (Bittner et al., 1977).

Photochemical Reactions and Isomerization

  • The compound has been studied in the context of photochemical reactions, where Lewis and Broensted acids were found to influence the photoisomerization of conjugated dienoic esters, including (Z)-3-Methyl-2,4-pentadienoic acid (Lewis et al., 1986).

Oxidative Photocatalysis

  • In the field of photocatalysis, methyl viologen was used to facilitate the cation-radical-induced dimerization of 2,4-dimethyl-1,3-pentadiene on irradiated titanium dioxide suspensions, which is relevant to the study of (Z)-3-Methyl-2,4-pentadienoic acid (Muzyka & Fox, 1991).

Geometry of Pentadienyl Anions

  • Studies on the geometry of pentadienyl anions in solution and solid state, which are related to (Z)-3-Methyl-2,4-pentadienoic acid, have been conducted to understand the configurational analysis and the medium effect on the structure (Yasuda et al., 1981).

Polymerization and Monomer Structure

  • Research has been done on the polymerization of 3-methyl-1,3-pentadiene, related to (Z)-3-Methyl-2,4-pentadienoic acid, with different systems leading to polymers of varying tacticity. The study highlights the influence of monomer structure on polymerization stereoselectivity (Ricci et al., 2009).

Synthesis from Aldehydes

  • The synthesis of 3-methyl-5-(hetaryl)-2,4-pentadienoic acids from aldehydes has been studied, expanding the understanding of the synthesis routes and potential applications of (Z)-3-Methyl-2,4-pentadienoic acid (Kuchkova, 1991).

Inhibition of Mycolic Acid Biosynthesis

  • Research into the synthesis of analogs of (Z)-3-Methyl-2,4-pentadienoic acid has led to the development of possible inhibitors of mycolic acid biosynthesis, which is significant in the context of antimicrobial research (Hartmann et al., 1994).

Conversion to Xanthoxin Acid

  • Studies on the metabolism of (Z)-3-Methyl-2,4-pentadienoic acid analogs by Cercospora cruenta, a fungus producing abscisic acid, revealed its conversion to xanthoxin acid, providing insights into biochemical pathways (Oritani & Yamashita, 1985).

Absolute Configuration of Phaseic and Dihydrophaseic Acids

  • Research on the absolute configuration of phaseic and dihydrophaseic acids, which relate to the structure of (Z)-3-Methyl-2,4-pentadienoic acid, has been conducted to understand the stereochemistry and conformation of these compounds (Milborrow, 1975).

Lewis Acid Catalysis in Diels-Alder Reactions

  • Studies on the effects of Lewis acid catalysis on Diels-Alder reactions involving (Z)-3-Methyl-2,4-pentadienoic acid and its analogs have been performed to understand reaction mechanisms and selectivity (Sbai et al., 1997).

Late-stage Introduction of Side Chains

  • Research on the introduction of the 3-methyl-2 Z, 4-pentadien-1-yl side chain in late-stage synthesis has been explored, showing its application in the synthesis of various natural products (Chaudhury et al., 2016).

Plant Growth Inhibitory Activities

  • The synthesis and study of the plant growth inhibitory activities of (Z)-3-Methyl-2,4-pentadienoic acid analogs have been carried out, providing insights into their potential agricultural applications (Oritani & Yamashita, 1983).

properties

IUPAC Name

(2Z)-3-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-3-5(2)4-6(7)8/h3-4H,1H2,2H3,(H,7,8)/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQIIPLNNNGNEB-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30288-18-7
Record name (2Z)-3-methylpenta-2,4-dienoic acid
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